molecular formula C13H19N5S B011957 1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt CAS No. 102853-44-1

1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt

Cat. No.: B011957
CAS No.: 102853-44-1
M. Wt: 277.39 g/mol
InChI Key: LMXVUDXSWFEDEL-UHFFFAOYSA-N
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Description

5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) is a chemical compound that combines the properties of tetrazole and thione groups with cyclohexanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) typically involves the reaction of 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione with cyclohexanamine in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where the phenyl group or the tetrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted tetrazole or phenyl derivatives.

Scientific Research Applications

5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and thione groups can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,2-dihydro-5H-tetrazole-5-thione
  • 1-Phenyl-1H-tetrazole-5-thiol
  • 1-Phenyl-5-mercaptotetrazole

Uniqueness

The uniqueness of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compound with cyclohexanamine (1:1) lies in its combination of tetrazole and thione groups with cyclohexanamine. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

cyclohexanamine;1-phenyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S.C6H13N/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,10,12);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXVUDXSWFEDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073011
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102853-44-1
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102853-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102853441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, compd. with cyclohexanamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Reactant of Route 2
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Reactant of Route 3
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Reactant of Route 4
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Reactant of Route 5
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt
Reactant of Route 6
1-Phenyl-1H-tetrazole-5-thiol cyclohexylamine salt

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